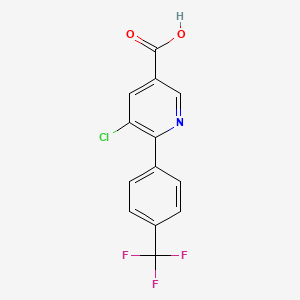

5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid

Description

5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid is a halogenated nicotinic acid derivative characterized by a trifluoromethylphenyl substituent at position 6 and a chlorine atom at position 5 of the pyridine ring. This structural configuration confers unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, which are advantageous in pharmaceutical and agrochemical applications.

Propriétés

IUPAC Name |

5-chloro-6-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF3NO2/c14-10-5-8(12(19)20)6-18-11(10)7-1-3-9(4-2-7)13(15,16)17/h1-6H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMWOMFULAXCJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=N2)C(=O)O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 2,6-Dichloro-3-cyano-4-trifluoromethylpyridine

One reported method involves the preparation of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine as a crucial intermediate. This is achieved through:

- Cyclization of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide under potassium hydroxide catalysis in methanol.

- Chlorination of the resulting 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine with phosphorus oxychloride (POCl3) to introduce chlorine atoms at the 2 and 6 positions.

This step yields a chlorinated pyridine intermediate bearing a trifluoromethyl group, which is essential for further transformations.

Introduction of the 4-(Trifluoromethyl)phenyl Group

The coupling of the trifluoromethylphenyl moiety at the 6-position of the nicotinic acid derivative is typically performed via palladium-catalyzed cross-coupling reactions, such as Suzuki or related methods, using appropriate boronic acid or halide precursors. Although specific details for this exact compound are scarce in the provided data, related literature suggests that:

- The 6-position halogenated pyridine intermediate can undergo palladium-catalyzed coupling with 4-(trifluoromethyl)phenylboronic acid.

- Reaction conditions usually involve a base, a palladium catalyst (e.g., Pd(PPh3)4), and solvents like toluene or DMF at elevated temperatures (80–120°C).

This step is critical for installing the aryl group with the trifluoromethyl substituent in the desired position.

Hydrolysis and Final Oxidation to Nicotinic Acid

The final step involves converting nitrile or ester intermediates into the corresponding carboxylic acid:

- Hydrolysis of cyano groups or esters under basic or acidic conditions, often using aqueous sodium hydroxide or hydrochloric acid.

- Reflux conditions (e.g., 6 hours at reflux) are common to ensure complete conversion.

- Acidification precipitates the nicotinic acid derivative, which is then filtered and purified.

For example, 2,6-chloro-3-cyano-4-trifluoromethylpyridine can be hydrolyzed to the corresponding nicotinic acid under reflux with NaOH/ethanol, followed by acidification.

Representative Preparation Route Summary

Industrial Feasibility and Challenges

- Some synthetic routes require harsh conditions, such as low temperatures (-50°C) or the use of sensitive reagents like sodium hydride, which complicate scale-up.

- Routes that avoid such conditions by using catalytic hydrogenation and stepwise hydrolysis are preferred for industrial production due to safety and cost advantages.

- Side reactions such as intermolecular polymerization and incomplete ring closure can reduce yields; thus, stepwise generation of intermediates under controlled alkaline conditions improves overall efficiency.

- Use of protective atmospheres (nitrogen, helium, argon) and controlled pressures (up to 15 bar) optimize reaction outcomes in some steps.

Summary of Research Findings

- The preparation of this compound involves multi-step synthesis with key intermediates such as chlorinated trifluoromethylpyridines and cyano derivatives.

- Catalytic hydrogenation and hydrolysis steps are crucial for converting nitrile intermediates to the nicotinic acid.

- Palladium-catalyzed cross-coupling reactions enable the introduction of the trifluoromethylphenyl group.

- Industrially viable methods focus on avoiding harsh reagents and conditions, improving yields, and minimizing side reactions through stepwise synthesis and controlled reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions

5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted nicotinic acid derivatives.

Applications De Recherche Scientifique

5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and materials with specific properties

Mécanisme D'action

The mechanism of action of 5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The chloro group may also participate in hydrogen bonding or van der Waals interactions, further influencing the compound’s biological activity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound shares structural homology with several nicotinic acid derivatives, differing primarily in substituent positions, halogenation patterns, and functional groups. Below is a detailed analysis of its analogs:

Structural Analogs with Fluorinated Substituents

- 6-(4-Fluorophenyl)nicotinic acid (CAS 223127-24-0): Structural Difference: Replaces the trifluoromethyl group with a fluorine atom at the para position of the phenyl ring. Similarity Score: 0.93 (indicating high structural resemblance) .

5-(Trifluoromethyl)pyridine-3-carboxylic acid (CAS 131747-40-5) :

Halogenated and Nitrated Derivatives

- 5-Chloro-6-{[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid (CAPA, CAS 161043-07-8): Structural Difference: Features an amino linker with nitro and chloro substituents on the phenyl ring. Impact: Increased steric bulk and electron-withdrawing effects, likely enhancing herbicidal activity (as seen in CAPA’s agrochemical applications) . Molecular Formula: C₁₃H₅Cl₂F₃N₄O₆ .

- 6-{[2-Methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid: Structural Difference: Incorporates a methyl group adjacent to the trifluoromethyl substituent. Impact: Enhanced steric hindrance may reduce enzymatic degradation in vivo .

Table 1: Comparative Data for Key Analogs

Research Findings and Functional Implications

Agrochemical Potential: Analogs like CAPA demonstrate that nitro and chloro substituents synergize with trifluoromethyl groups to enhance herbicidal activity, suggesting similar applications for the target compound .

Metabolic Stability : Fluorinated and chlorinated analogs exhibit prolonged half-lives in metabolic studies, a trait likely shared by the target compound due to its halogenated structure .

Activité Biologique

5-Chloro-6-(4-(trifluoromethyl)phenyl)nicotinic acid, a derivative of nicotinic acid, has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activities associated with this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its molecular formula and a molecular weight of approximately 239.58 g/mol. It features a pyridine ring substituted with both a chloro group and a trifluoromethylphenyl moiety, which significantly influences its reactivity and biological interactions.

Biological Activities

1. Antioxidant Activity:

Recent studies have indicated that derivatives of nicotinic acids, including this compound, exhibit notable antioxidant properties. For instance, a related compound demonstrated superoxide dismutase (SOD) levels comparable to ascorbic acid, suggesting that these compounds can effectively scavenge free radicals and mitigate oxidative stress .

2. Cytotoxic Effects:

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it displayed an IC50 value of approximately 0.068 μM against VEGFR-2, indicating potent inhibition of cell viability in certain cancer models . The compound's ability to induce apoptosis was evidenced by increased levels of caspase-3 activity.

3. Antimicrobial Properties:

Preliminary investigations into the antimicrobial activity of trifluoromethylated nicotinates revealed promising results against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest that these compounds could serve as effective antimicrobial agents .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound has been shown to selectively inhibit γ-secretase, an enzyme implicated in Alzheimer's disease pathology. This selectivity minimizes off-target effects and enhances therapeutic potential .

- Receptor Modulation: The presence of the chloro and trifluoromethyl groups enhances binding affinity to various receptors, modulating their activity and leading to desired biological effects .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antioxidant Potential: A study measuring SOD levels in various compounds found that this compound exhibited significant antioxidant activity, which could be beneficial in preventing oxidative damage in cells .

- Cytotoxic Mechanism: Research indicates that the compound induces apoptosis through the activation of caspase pathways. This mechanism was validated through assays measuring apoptosis markers in treated cancer cell lines .

- Antimicrobial Efficacy: In vitro tests showed that the compound inhibited bacterial growth effectively, with specific MIC values indicating its potential as an antimicrobial agent. Further studies are needed to explore its spectrum of activity against different pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.